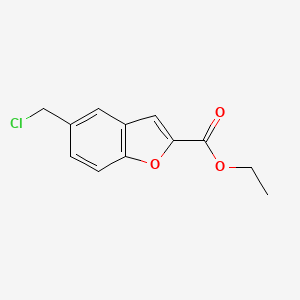
Ethyl 5-(chloromethyl)benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(chloromethyl)benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an ethyl ester group at the 2-position, a chloromethyl group at the 5-position, and a benzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(chloromethyl)benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Types of Reactions:
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The benzofuran core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.
Major Products:
Substitution Products: Various substituted benzofuran derivatives.
Oxidation Products: Oxidized benzofuran compounds.
Hydrolysis Products: 5-(chloromethyl)-1-benzofuran-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-(chloromethyl)benzofuran-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(chloromethyl)benzofuran-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The benzofuran core may interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Ethyl 5-(hydroxymethyl)-1-benzofuran-2-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.
Ethyl 5-(methyl)-1-benzofuran-2-carboxylate: Lacks the halogen atom, having a simple methyl group.
Uniqueness: Ethyl 5-(chloromethyl)benzofuran-2-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in medicinal chemistry and material science.
Propiedades
Número CAS |
13257-19-7 |
|---|---|
Fórmula molecular |
C12H11ClO3 |
Peso molecular |
238.66 g/mol |
Nombre IUPAC |
ethyl 5-(chloromethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H11ClO3/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-6H,2,7H2,1H3 |
Clave InChI |
PJSUUSDVNQNGRP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















